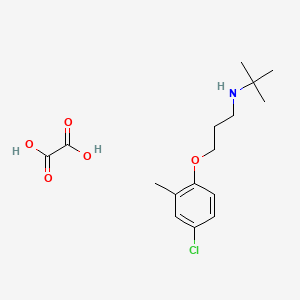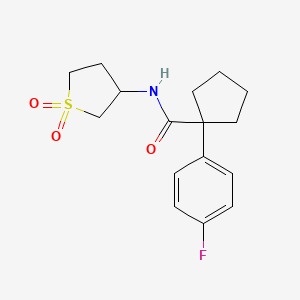![molecular formula C15H13ClN2OS2 B6123467 3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6123467.png)
3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a thieno[2,3-d]pyrimidine derivative that exhibits a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that this compound may exert its antiviral activity by inhibiting viral DNA synthesis and/or interfering with viral protein synthesis. In addition, this compound may also exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and/or suppressing angiogenesis.
Biochemical and Physiological Effects
Studies have shown that 3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one exhibits a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and viruses, induce apoptosis, and suppress angiogenesis. In addition, in vivo studies have shown that this compound can reduce tumor growth, decrease viral load, and alleviate inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its broad spectrum of biological activities. This compound has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to further investigate the mechanism of action of this compound, which could lead to the development of more potent and selective analogs. Another potential direction is to explore the therapeutic potential of this compound in animal models of various diseases, including cancer, viral infections, and inflammatory diseases. Finally, future research could focus on improving the solubility and bioavailability of this compound, which could enhance its efficacy and safety in vivo.
Synthesis Methods
The synthesis of 3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step process. The first step involves the condensation of ethyl acetoacetate and 4-chlorobenzaldehyde in the presence of a base to form 3-(4-chlorobenzyl)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiourea in the presence of a base to form the thieno[2,3-d]pyrimidine ring system. Finally, the addition of a mercapto group to the thieno[2,3-d]pyrimidine ring system leads to the formation of 3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one.
Scientific Research Applications
3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various fields of scientific research. In the field of virology, this compound has been shown to exhibit potent antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), human cytomegalovirus (HCMV), and human immunodeficiency virus (HIV). In the field of oncology, this compound has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-ethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS2/c1-2-11-7-12-13(21-11)17-15(20)18(14(12)19)8-9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBGVKNZYOPKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-6-ethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)
![2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6123400.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6123407.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)

![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)
![7-(2-fluorobenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6123447.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
![3-(1,3-benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one hydrochloride](/img/structure/B6123457.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6123463.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide](/img/structure/B6123477.png)